
6,6'-Biquinoxaline, 2,2',3,3'-tetrakis(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- typically involves a multi-step process. One common method is the palladium-catalyzed Buchwald-Hartwig coupling amination reaction. This reaction involves the coupling of bromophenyl groups with a biquinoxaline core under specific conditions, including the use of palladium catalysts and appropriate ligands .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced biquinoxaline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, reduced biquinoxaline compounds, and substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- has several scientific research applications:
Optoelectronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Research: Its potential interactions with biological molecules are being explored for applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- involves its interaction with molecular targets through its electronic properties. The compound can participate in charge transfer interactions, which are crucial for its function in optoelectronic devices. The pathways involved include the formation of excited states and subsequent emission of light in OLEDs, as well as charge separation and transport in photovoltaic cells .
Comparación Con Compuestos Similares
6,6’-Biquinoxaline: The parent compound without the bromophenyl groups.
2,2’,3,3’-Tetrakis(4-methylphenyl)-6,6’-biquinoxaline: A similar compound with methyl groups instead of bromophenyl groups.
2,2’,3,3’-Tetrakis(4-chlorophenyl)-6,6’-biquinoxaline: A similar compound with chlorophenyl groups instead of bromophenyl groups.
Uniqueness: 6,6’-Biquinoxaline, 2,2’,3,3’-tetrakis(4-bromophenyl)- is unique due to the presence of bromophenyl groups, which significantly influence its electronic properties and reactivity. This makes it particularly suitable for applications in optoelectronics and material science, where specific electronic characteristics are required .
Propiedades
Número CAS |
330441-57-1 |
|---|---|
Fórmula molecular |
C40H22Br4N4 |
Peso molecular |
878.2 g/mol |
Nombre IUPAC |
6-[2,3-bis(4-bromophenyl)quinoxalin-6-yl]-2,3-bis(4-bromophenyl)quinoxaline |
InChI |
InChI=1S/C40H22Br4N4/c41-29-11-1-23(2-12-29)37-39(25-5-15-31(43)16-6-25)47-35-21-27(9-19-33(35)45-37)28-10-20-34-36(22-28)48-40(26-7-17-32(44)18-8-26)38(46-34)24-3-13-30(42)14-4-24/h1-22H |
Clave InChI |
ALAOEGCDDVDTRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)N=C2C8=CC=C(C=C8)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
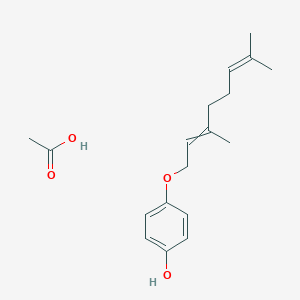



![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
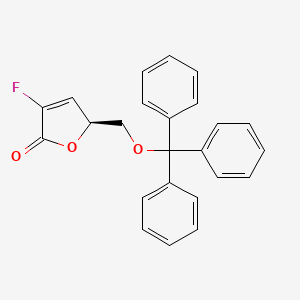
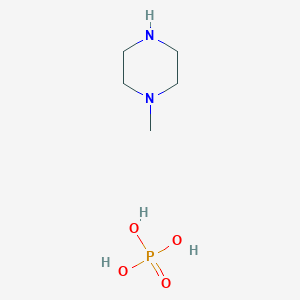

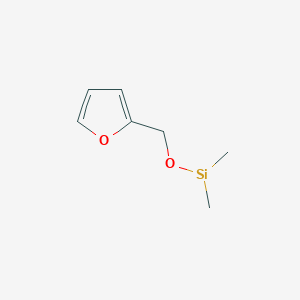
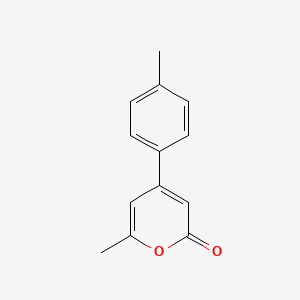
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)

